2-Bromo-3-methoxybutane-1,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

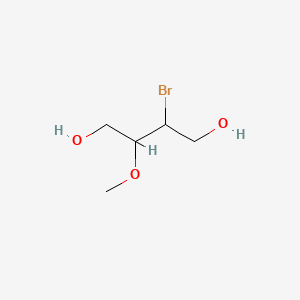

2-Bromo-3-methoxybutane-1,4-diol is an organic compound with the molecular formula C5H11BrO3 and a molecular weight of 199.04 g/mol. This compound is characterized by the presence of a bromine atom, a methoxy group, and two hydroxyl groups attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxybutane-1,4-diol typically involves the bromination of 3-methoxybutane-1,4-diol. This can be achieved by reacting 3-methoxybutane-1,4-diol with a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-methoxybutane-1,4-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: The compound can be reduced to form 2-methoxybutane-1,4-diol by removing the bromine atom.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: 2-Hydroxy-3-methoxybutane-1,4-diol.

Oxidation: 2-Bromo-3-methoxybutane-1,4-dione.

Reduction: 2-Methoxybutane-1,4-diol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-methoxybutane-1,4-diol is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

Medicine: As a potential precursor for the development of pharmaceutical agents.

Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-methoxybutane-1,4-diol involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3-methoxybutane-1,2-diol: Similar structure but with hydroxyl groups at different positions.

2-Bromo-3-methoxybutane-1,3-diol: Similar structure but with hydroxyl groups at different positions.

2-Bromo-3-methoxybutane-1,4-dione: Oxidized form of 2-Bromo-3-methoxybutane-1,4-diol.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Bromo-3-methoxybutane-1,4-diol is a halogenated organic compound with potential applications in biological research and medicinal chemistry. Its unique structural features, including a bromine atom and hydroxyl groups, suggest it could interact with various biological systems. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C4H8BrO3. The presence of both a bromine atom and hydroxyl groups enhances its polarity and reactivity, making it a candidate for various chemical reactions.

| Property | Value |

|---|---|

| Molecular Weight | 199.01 g/mol |

| Solubility | Slightly soluble in water |

| Functional Groups | Bromine, Hydroxyl, Methoxy |

The biological activity of halogenated compounds often involves interactions with cellular mechanisms. The bromine atom can facilitate nucleophilic substitution reactions, while the hydroxyl groups may participate in hydrogen bonding. These interactions can influence enzyme activity and receptor binding.

Cytotoxicity Studies

A study examining the cytotoxic effects of this compound on mammalian cell lines revealed significant cytotoxicity at higher concentrations. The compound demonstrated an IC50 value of approximately 25 µM in human liver cells, indicating its potential as a toxic agent in certain contexts.

Enzyme Interaction

Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various halogenated compounds, this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains .

Case Study 2: Toxicological Assessment

A toxicological assessment conducted on laboratory animals indicated that exposure to high doses of this compound resulted in respiratory distress and skin irritation. The LD50 was estimated to be around 100 mg/kg body weight when administered dermally.

Applications in Drug Development

Given its biological activity, this compound is being investigated as a potential lead compound for developing new therapeutic agents. Its ability to modify enzyme activity suggests that it could be useful in designing drugs targeting metabolic disorders or infections caused by resistant bacterial strains.

Eigenschaften

IUPAC Name |

2-bromo-3-methoxybutane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO3/c1-9-5(3-8)4(6)2-7/h4-5,7-8H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKBTDWTYPQWLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C(CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.